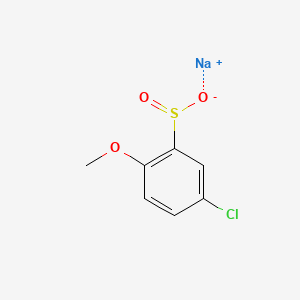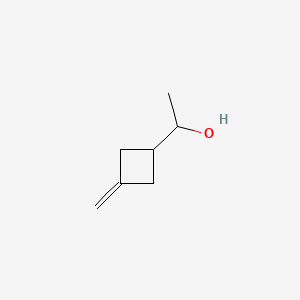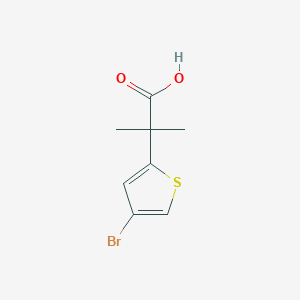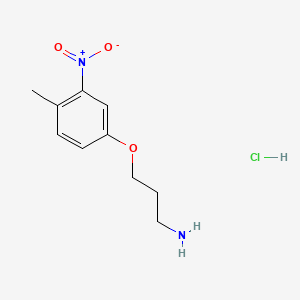
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is an organic compound with the molecular formula C10H14N2O3·HCl It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group at the 3-position.
Etherification: The nitrated product is then subjected to etherification with 3-chloropropan-1-amine to form 3-(4-Methyl-3-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is 3-(4-Methyl-3-aminophenoxy)propan-1-amine.
Substitution: Depending on the reagents used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but with a trifluoromethyl group instead of a nitro group.
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a nitro group.
Uniqueness
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15ClN2O3 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
3-(4-methyl-3-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(15-6-2-5-11)7-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Clave InChI |
NBBZLCGHMISMBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCCN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


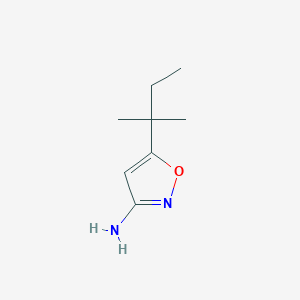
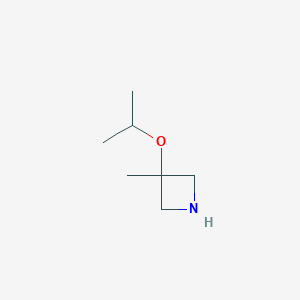
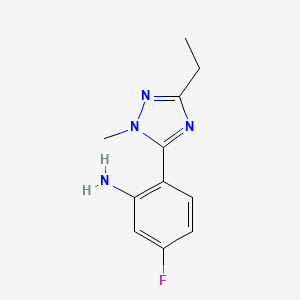

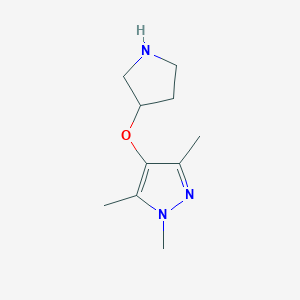

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
